![molecular formula C23H40Cl2N2O B12680196 (p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride CAS No. 84878-08-0](/img/structure/B12680196.png)
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride is a quaternary ammonium compound with a complex structure It is characterized by the presence of a p-chlorobenzyl group, a dodecylamino group, and a dimethylammonium chloride moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride typically involves a multi-step process. One common method includes the reaction of p-chlorobenzyl chloride with 2-(dodecylamino)-2-oxoethylamine in the presence of a base to form the intermediate. This intermediate is then reacted with dimethylamine to yield the final product. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane or ethanol.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated under controlled conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product. Purification steps such as crystallization or chromatography may be employed to isolate the compound.
Chemical Reactions Analysis
Types of Reactions
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzyl chloride moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like sodium azide or thiols in polar solvents.
Major Products
Oxidation: Formation of corresponding alcohols or carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its antimicrobial properties and potential use in disinfectants.
Medicine: Studied for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the formulation of surfactants and detergents.
Mechanism of Action
The mechanism of action of (p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride involves its interaction with cellular membranes. The compound can disrupt membrane integrity, leading to cell lysis. It may also interact with specific molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzalkonium chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetyltrimethylammonium bromide: Used as a surfactant and has similar structural features.
Dodecylbenzenesulfonic acid: A surfactant with a similar dodecyl chain but different functional groups.
Uniqueness
(p-Chlorobenzyl)[2-(dodecylamino)-2-oxoethyl]dimethylammonium chloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its p-chlorobenzyl group enhances its reactivity and potential for substitution reactions, while the dodecylamino group contributes to its surfactant properties.
Properties
CAS No. |
84878-08-0 |
|---|---|
Molecular Formula |
C23H40Cl2N2O |
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(4-chlorophenyl)methyl-[2-(dodecylamino)-2-oxoethyl]-dimethylazanium;chloride |
InChI |
InChI=1S/C23H39ClN2O.ClH/c1-4-5-6-7-8-9-10-11-12-13-18-25-23(27)20-26(2,3)19-21-14-16-22(24)17-15-21;/h14-17H,4-13,18-20H2,1-3H3;1H |
InChI Key |
UZKCYOSMAZCOCZ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCNC(=O)C[N+](C)(C)CC1=CC=C(C=C1)Cl.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


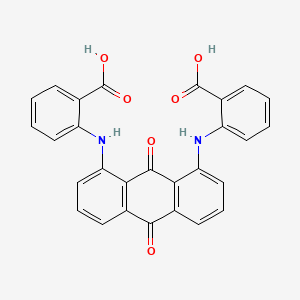

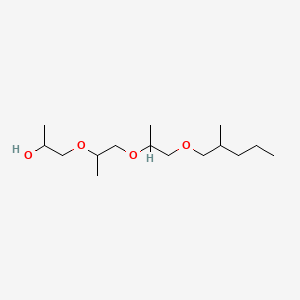
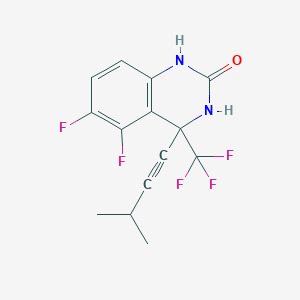
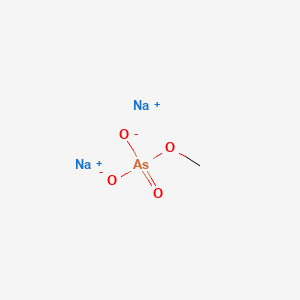


![Bis[2-(acetoxy)ethyl]benzyldodecylammonium chloride](/img/structure/B12680170.png)
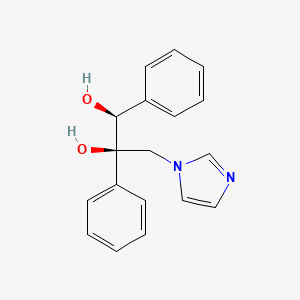
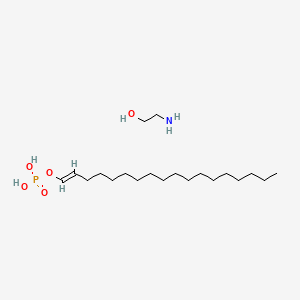
![4-Chloro-N-[2-(dodecyloxy)phenyl]-1-hydroxynaphthalene-2-carboxamide](/img/structure/B12680188.png)
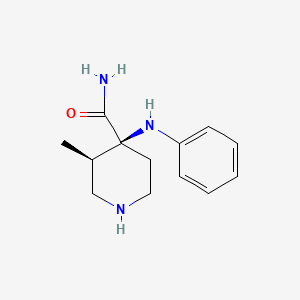
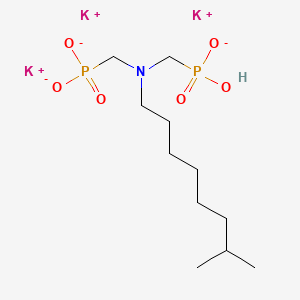
![1,1,3,3-Tetramethyl-1,3-bis[(1-oxoneodecyl)oxy]distannoxane](/img/structure/B12680202.png)
